molecular formula C18H14BrCl2NO2 B287961 4-Bromo-2-[3-(3,4-dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one

4-Bromo-2-[3-(3,4-dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one

Numéro de catalogue B287961
Poids moléculaire: 427.1 g/mol
Clé InChI: MRRCQZJWNZPTSZ-XBXARRHUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Bromo-2-[3-(3,4-dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one, also known as Brequinar, is a synthetic compound that belongs to the family of quinoline carboxylic acids. It has been extensively studied for its potential use in cancer treatment due to its ability to inhibit dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.

Mécanisme D'action

4-Bromo-2-[3-(3,4-dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one inhibits DHODH by binding to its active site and preventing the conversion of dihydroorotate to orotate. This blocks the synthesis of pyrimidines, which are essential for DNA and RNA synthesis. As a result, cancer cells are unable to proliferate and undergo apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It inhibits the proliferation of cancer cells, induces apoptosis, and reduces tumor growth. It also has immunomodulatory effects, enhancing the activity of T cells and natural killer cells. In addition, it has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 4-Bromo-2-[3-(3,4-dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one is its broad-spectrum activity against a wide range of cancer types. It is also relatively easy to synthesize and has a well-understood mechanism of action. However, it has some limitations for lab experiments. It is highly insoluble in water, which can make it difficult to administer in vivo. In addition, it has been shown to have some toxicity in animal studies, which may limit its use in humans.

Orientations Futures

There are several future directions for the research on 4-Bromo-2-[3-(3,4-dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one. One area of focus is the development of more soluble analogs that can be administered more easily in vivo. Another area of focus is the development of combination therapies that can enhance the efficacy of this compound. Finally, there is a need for further research on the safety and toxicity of this compound in humans, as well as its potential use in combination with other cancer treatments.

Méthodes De Synthèse

4-Bromo-2-[3-(3,4-dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one can be synthesized through a multistep process starting from 2,4,6-cycloheptatrien-1-one. The first step involves the bromination of 2,4,6-cycloheptatrien-1-one to form 4-bromo-2,4,6-cycloheptatrien-1-one. This is followed by the reaction of 4-bromo-2,4,6-cycloheptatrien-1-one with ethylamine to form 7-ethylamino-4-bromo-2,4,6-cycloheptatrien-1-one. The final step involves the reaction of 7-ethylamino-4-bromo-2,4,6-cycloheptatrien-1-one with 3-(3,4-dichlorophenyl)acrylic acid to form this compound.

Applications De Recherche Scientifique

4-Bromo-2-[3-(3,4-dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one has been extensively studied for its potential use in cancer treatment. DHODH is a key enzyme in the de novo pyrimidine synthesis pathway, which is essential for the proliferation of cancer cells. This compound inhibits DHODH, thereby blocking the synthesis of pyrimidines and preventing the proliferation of cancer cells. It has been shown to be effective against a wide range of cancer types, including leukemia, lymphoma, breast cancer, and lung cancer.

Propriétés

Formule moléculaire

C18H14BrCl2NO2

Poids moléculaire

427.1 g/mol

Nom IUPAC

4-bromo-2-[(E)-3-(3,4-dichlorophenyl)prop-2-enoyl]-7-(ethylamino)cyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C18H14BrCl2NO2/c1-2-22-16-7-5-12(19)10-13(18(16)24)17(23)8-4-11-3-6-14(20)15(21)9-11/h3-10H,2H2,1H3,(H,22,24)/b8-4+

Clé InChI

MRRCQZJWNZPTSZ-XBXARRHUSA-N

SMILES isomérique

CCNC1=CC=C(C=C(C1=O)C(=O)/C=C/C2=CC(=C(C=C2)Cl)Cl)Br

SMILES

CCNC1=CC=C(C=C(C1=O)C(=O)C=CC2=CC(=C(C=C2)Cl)Cl)Br

SMILES canonique

CCNC1=CC=C(C=C(C1=O)C(=O)C=CC2=CC(=C(C=C2)Cl)Cl)Br

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.